Enhanced Lipophilicity Relative to Bufotenine (5-HO-DMT) Drives Differential CNS Exposure
The computed partition coefficient (XLogP3) of 5-HO-DiPT is 2.8, whereas bufotenine (5-HO-DMT), the closest 5-hydroxy-tryptamine analog, exhibits an XLogP3 of only 1.2 [1]. This represents a >20‑fold difference in lipophilicity, which is expected to translate into significantly higher passive permeation across the blood‑brain barrier and, consequently, a greatly enhanced central nervous system exposure profile for 5-HO-DiPT [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Bufotenine (5-HO-DMT): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 ≈ 1.6 log units (>20× difference in theoretical octanol/water partition) |
| Conditions | In silico prediction via PubChem XLogP3 algorithm |
Why This Matters
This large difference in lipophilicity rationalizes the preference for 5-HO-DiPT over bufotenine in CNS‑targeted pharmacological studies, as bufotenine is largely peripherally restricted.
- [1] PubChem Compound Summary for CID 71360804, 5-Hydroxy-N,N-diisopropyltryptamine; CID 10257, Bufotenine. View Source
- [2] P. A. Janssen, et al., Does the lipophilicity of hallucinogenic tryptamines determine their ability to cross the blood-brain barrier?, Journal of Pharmacology and Experimental Therapeutics, 1988, 247(2), 686-692. (Representative comparison of logP and CNS availability for tryptamine series) View Source
